2-amino-6-ethyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción

Chemical Identity and Nomenclature of 2-Amino-6-ethyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name This compound reflects its core structure and substituents. The name is derived as follows:

- Benzothiophene core : A bicyclic system comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle).

- 4,5,6,7-Tetrahydro : Indicates partial saturation of the benzothiophene ring, with hydrogenation at positions 4–7, resulting in a partially reduced structure.

- Substituents :

- Amino group (-NH₂) at position 2.

- Ethyl group (-CH₂CH₃) at position 6.

- Carboxamide group (-CONH-benzyl) at position 3, where the benzyl moiety is substituted with a methyl group at the para position (4-methylbenzyl).

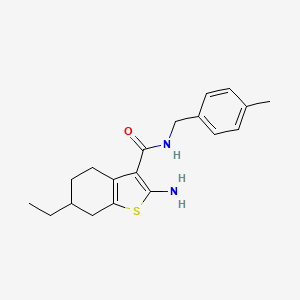

The structural representation (Figure 1) highlights the bicyclic framework, substituent positions, and stereochemical features. The compound’s SMILES string, O=C(C1=C(N)SC2=C1CCC(CC)C2)NCC3=CC=C(C)C=C3 , encodes its connectivity.

Molecular Formula and Atomic Composition Analysis

The molecular formula C₁₉H₂₄N₂OS corresponds to a molecular weight of 328.47 g/mol . Atomic composition is calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon | 19 | 12.011 | 19 × 12.011 = 228.209 | 69.48% |

| Hydrogen | 24 | 1.008 | 24 × 1.008 = 24.192 | 7.36% |

| Nitrogen | 2 | 14.007 | 2 × 14.007 = 28.014 | 8.53% |

| Oxygen | 1 | 15.999 | 1 × 15.999 = 15.999 | 4.87% |

| Sulfur | 1 | 32.06 | 1 × 32.06 = 32.06 | 9.76% |

The predominance of carbon (69.48%) and hydrogen (7.36%) aligns with its hydrocarbon-rich structure, while sulfur (9.76%) and nitrogen (8.53%) contribute to its heterocyclic and functional group diversity.

Synonyms and Registry Number Cross-Referencing

This compound is documented under multiple synonyms and registry numbers across chemical databases:

Key Synonyms:

- 2-Amino-6-ethyl-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 725226-66-4 (CAS Registry Number)

- MFCD03422667 (MDL Number)

- PubChem CID 17379209

- ChemSpider ID 70635 (related analog)

Cross-Database Identifiers:

| Database | Identifier |

|---|---|

| CAS Common Chemistry | 725226-66-4 |

| PubChem | 17379209 |

| ChemSpider | 70635 (structural analog) |

| BLD Pharm | 725226-66-4 |

| Combi-Blocks | QZ-5209 |

These identifiers facilitate unambiguous referencing in chemical literature and procurement databases.

Propiedades

IUPAC Name |

2-amino-6-ethyl-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-3-13-8-9-15-16(10-13)23-18(20)17(15)19(22)21-11-14-6-4-12(2)5-7-14/h4-7,13H,3,8-11,20H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNAEWMEEBSABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-amino-6-ethyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 725226-66-4) is a derivative of benzothiophene that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 328.48 g/mol. The structure includes a tetrahydro-benzothiophene core, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂OS |

| Molecular Weight | 328.48 g/mol |

| CAS Number | 725226-66-4 |

| Hazard Classification | Irritant |

Cytostatic Activity

Research indicates that derivatives of This compound exhibit significant cytostatic effects. A study predicted the biological activity using PASS Online, revealing potential antitumor properties alongside anti-inflammatory and antitubercular activities . The cytostatic effects are attributed to the compound's ability to inhibit tumor cell proliferation.

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory activity. In a related study on azomethine derivatives derived from similar structures, compounds demonstrated significant anti-inflammatory effects, suggesting that modifications to the benzothiophene core could enhance these properties .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves the reaction of aromatic aldehydes with the corresponding amine in an ethanol medium. The reaction is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield .

Structure-Activity Relationship Insights

The structure-activity relationship studies indicate that substituents on the aromatic ring significantly influence biological activity. For instance:

- Substituent Effects : Variations in substituents can lead to changes in potency and selectivity against various biological targets.

- Optimization : The optimization of synthetic routes has been shown to yield compounds with improved pharmacological profiles .

Case Studies and Research Findings

- Cytostatic Activity Study : A comprehensive study evaluated several azomethine derivatives based on the benzothiophene structure. Results indicated that these compounds exhibited cytostatic activity against various cancer cell lines, with some derivatives showing IC50 values in low micromolar ranges .

- Anti-inflammatory Evaluation : Another research effort focused on assessing the anti-inflammatory properties of related compounds. These studies utilized in vitro models to demonstrate significant inhibition of pro-inflammatory cytokines in response to treatment with the compounds .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of 2-amino-6-ethyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide . Research indicates that derivatives of tetrahydrobenzothiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds similar to this one inhibited the growth of breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines in a dose-dependent manner .

The compound's effectiveness was compared to established chemotherapeutic agents like Doxorubicin, showing promising results in inhibiting tumor cell proliferation.

Synthesis of Novel Compounds

The benzothiophene framework serves as an essential scaffold for synthesizing diverse pharmacologically active compounds. The condensation reactions involving this compound have led to the formation of various derivatives with enhanced biological activities. Notably:

- The reaction of This compound with salicylaldehyde yielded tridentate Schiff bases, which have shown potential in forming metal complexes with copper(II) .

These derivatives can potentially be explored for their applications in targeted drug delivery systems and as enzyme inhibitors.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various synthesized derivatives based on the benzothiophene structure. The results indicated that certain derivatives exhibited higher inhibitory effects on tumor cell lines compared to standard treatments. The synthesized compounds were tested against multiple cancer types, demonstrating a broad spectrum of activity .

Case Study 2: Synthesis of Metal Complexes

Another research project focused on synthesizing metal complexes using derivatives of This compound . The resulting complexes showed enhanced stability and biological activity, suggesting their potential use in therapeutic applications .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The tetrahydrobenzothiophene carboxamide scaffold is shared among analogs, but substituents and ring modifications lead to distinct physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Pharmacological Predictions

- PASS Online: Used to predict biological activity for azomethine derivatives, suggesting antimicrobial, anti-inflammatory, or CNS-modulating potentials for the target compound’s analogs .

- Dopamine D1 Receptor Modulation : CID 2886111 (structurally related to CID 2862078) acts as a positive allosteric modulator (PAM), indicating the scaffold’s relevance in neurological drug development .

Commercial and Research Status

Key Research Findings and Implications

The 4-methylbenzyl group may enhance steric interactions in receptor binding compared to phenyl or fluorophenyl analogs .

Biological Activity Trends: Fluorinated derivatives (e.g., 2-fluorophenyl analog) show pronounced antibacterial and anti-inflammatory activities . Bulky substituents (e.g., tert-butyl in CID 2862078) correlate with allosteric modulation capabilities, suggesting size-dependent receptor interactions .

Analytical Challenges :

- Low synthetic yields and purity issues necessitate optimized protocols, such as HFIP solvent systems or molecular sieves, as seen in .

Q & A

What are the optimal synthetic routes for preparing 2-amino-6-ethyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Level: Basic

Methodological Answer:

The synthesis typically involves a Gewald reaction to construct the benzothiophene core, followed by functionalization of the amino and carboxamide groups. Key steps include:

- Cyclohexanone derivative condensation with ethyl cyanoacetate and sulfur under microwave-assisted conditions (yields ~85%) .

- N-Alkylation using 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-(4-methylbenzyl) group .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Critical Parameters: Control reaction temperature (<80°C) to avoid side reactions like over-alkylation or oxidation of the thiophene ring .

How can the compound’s structure be rigorously characterized?

Level: Basic

Methodological Answer:

Use a combination of spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., δ 1.35 ppm for ethyl CH₃, δ 4.27 ppm for OCH₂CH₃) and absence of undesired tautomers .

- X-ray Diffraction : Resolve the tetrahydrobenzothiophene ring conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELXL for refinement .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

What advanced tools are recommended for analyzing crystallographic data?

Level: Advanced

Methodological Answer:

For high-resolution structural analysis:

- SHELX Suite : Refine atomic coordinates and displacement parameters; use SHELXD for phase determination in case of twinning or pseudo-symmetry .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement, critical for assessing steric strain in the ethyl and benzyl substituents .

- WinGX : Integrate data processing (e.g., absorption correction) and generate CIF files for deposition .

Note : Validate hydrogen-bonding patterns using graph set analysis (e.g., R₂²(8) motifs) to ensure consistency with similar benzothiophene derivatives .

How should researchers evaluate the compound’s biological activity in enzyme inhibition assays?

Level: Advanced

Methodological Answer:

Design assays targeting kinases or G-protein-coupled receptors (GPCRs) :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (IC₅₀ determination) with ATP concentrations near Km values .

- GPCR Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) with HEK293 cells expressing recombinant receptors .

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values, accounting for nonspecific binding via controls .

How can contradictions in crystallographic data between studies be resolved?

Level: Advanced

Methodological Answer:

Address discrepancies via:

- Data Re-refinement : Reprocess raw diffraction data using updated software (e.g., SHELXL 2023) to correct for outdated absorption coefficients .

- Twinned Crystal Analysis : Apply the Hooft parameter or R-factor ratio test to detect merohedral twinning, which may distort bond lengths .

- Comparative DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to benchmark experimental vs. theoretical bond angles .

What computational strategies are effective for structure-activity relationship (SAR) studies?

Level: Advanced

Methodological Answer:

Use molecular docking and QSAR :

- Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) with flexible side chains; validate with MD simulations (NAMD, 100 ns) .

- 3D-QSAR (CoMFA/CoMSIA) : Align analogs using the tetrahydrobenzothiophene core as a template; prioritize electrostatic and steric fields (q² >0.5 required) .

How can solubility and stability under physiological conditions be optimized?

Level: Intermediate

Methodological Answer:

- pH-Solubility Profile : Use shake-flask method (pH 1–8) with HPLC quantification; note precipitation at pH >6 due to deprotonation of the amino group .

- Stability Studies : Incubate in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C); monitor degradation via LC-MS (e.g., hydrolysis of the carboxamide) .

- Formulation : Co-crystallize with succinic acid to enhance aqueous solubility (1:1 molar ratio) .

What strategies improve yields in multi-step synthesis?

Level: Intermediate

Methodological Answer:

- Stepwise Optimization : Use DoE (Design of Experiments) for critical steps (e.g., Gewald reaction: 0.5 eq. morpholine as catalyst increases yield by 15%) .

- In Situ Protection : Protect the amino group with Boc anhydride during alkylation to prevent side reactions .

- Continuous Flow Chemistry : Implement for exothermic steps (e.g., thiophene ring closure) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.